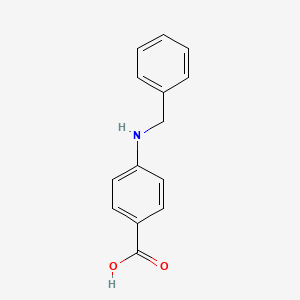

4-(Benzylamino)benzoic acid

概要

説明

4-(Benzylamino)benzoic acid is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Cyclization to N-Carboxyanhydrides (NCAs)

4-(Benzylamino)benzoic acid undergoes cyclization under high-pressure CO₂ to form N-carboxyanhydrides (NCAs), key intermediates in polypeptide synthesis. The reaction requires:

-

Catalyst : 4-(Dimethylamino)pyridine (DMAP, 1 equiv.)

-

Base : N,N-Diisopropylethylamine (DIPEA, 4 equiv.)

-

Activating Agent : Propylphosphonic anhydride (T3P®, 3 equiv.)

-

Conditions : 300 psi CO₂, 65°C, 24 h in anhydrous acetonitrile .

Mechanism :

-

Activation of the carboxylic acid by T3P® to form a mixed anhydride.

-

Nucleophilic attack by the benzylamino group on the activated carbonyl.

Yield : ~60–75% (isolated as yellow/brown solids) .

Esterification of the Carboxylic Acid

The carboxylic acid group can be esterified to improve solubility or enable further transformations:

-

Reagents : Thionyl chloride (SOCl₂) in methanol.

-

Conditions : Reflux at 65–70°C, followed by neutralization with K₂CO₃ .

Example :

this compound → Methyl 4-(benzylamino)benzoate

Yield : >90% (typical for analogous compounds) .

Reductive Amination and Alkylation

The benzylamino group participates in reductive amination or alkylation to introduce diverse substituents:

Reductive Amination

-

Substrates : Aldehydes or ketones.

-

Reducing Agent : Sodium borohydride (NaBH₄).

-

Conditions : Methanol, 40°C (4 h), then room temperature (3 h) .

Application : Synthesizing secondary amines for drug discovery .

N-Alkylation

-

Reagents : Alkyl halides (e.g., benzyl bromide).

-

Base : DIPEA or K₂CO₃.

Example :

this compound + benzyl bromide → N,N-Dibenzyl-4-aminobenzoic acid.

Acylation of the Amine

The primary amine reacts with acylating agents to form amides:

-

Reagents : Acetyl chloride, benzoyl chloride.

-

Conditions : Room temperature, dichloromethane (DCM) or THF.

Example :

this compound + acetyl chloride → N-Acetyl-4-(benzylamino)benzoic acid.

Oxidation of the Benzyl Group

-

Reagents : KMnO₄ or O₃.

-

Products : 4-(Benzoylamino)benzoic acid (ketone) or cleavage to 4-aminobenzoic acid.

Reduction of the Aromatic Ring

-

Catalyst : H₂/Pd-C.

-

Conditions : Ethanol, 25°C.

-

Product : Cyclohexane derivative (rarely performed due to loss of aromaticity).

Decarboxylation

Under pyrolytic conditions (200–300°C), the carboxylic acid group is lost as CO₂, yielding N-benzyl-p-phenylenediamine:

Application : Synthesis of polyamides or conductive polymers .

特性

CAS番号 |

61439-54-1 |

|---|---|

分子式 |

C14H13NO2 |

分子量 |

227.26 g/mol |

IUPAC名 |

4-(benzylamino)benzoic acid |

InChI |

InChI=1S/C14H13NO2/c16-14(17)12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) |

InChIキー |

NYNAMTQEBMCHNG-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。